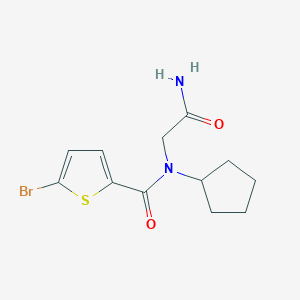
N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a bromine atom, a cyclopentyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentylamine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers to improve their electronic properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect. The thiophene ring provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of the target.
Comparaison Avec Des Composés Similaires
- N-(2-amino-2-oxoethyl)-5-chloro-N-cyclopentylthiophene-2-carboxamide
- N-(2-amino-2-oxoethyl)-5-fluoro-N-cyclopentylthiophene-2-carboxamide
- N-(2-amino-2-oxoethyl)-5-iodo-N-cyclopentylthiophene-2-carboxamide
Comparison:
- Bromine vs. Other Halogens: The presence of bromine in N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide provides a balance between reactivity and stability, making it unique compared to its chloro, fluoro, and iodo counterparts.
- Cyclopentyl Group: The cyclopentyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes.
- Carboxamide Group: The carboxamide group is essential for the compound’s ability to form hydrogen bonds, which is crucial for its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H15BrN2O2S |
|---|---|
Poids moléculaire |
331.23 g/mol |
Nom IUPAC |
N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2S/c13-10-6-5-9(18-10)12(17)15(7-11(14)16)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,14,16) |
Clé InChI |
PKOWJEHAWZHMSM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(CC(=O)N)C(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)

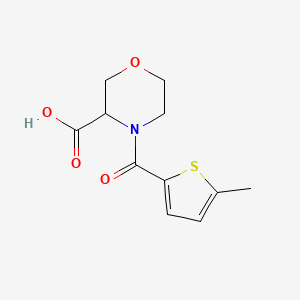
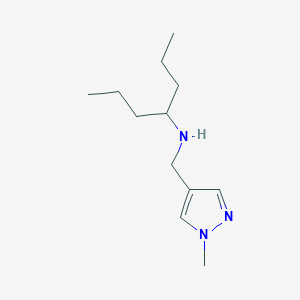
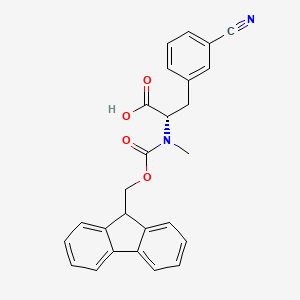
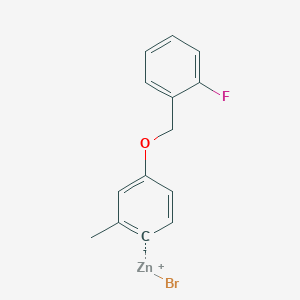

![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
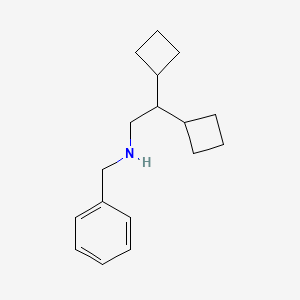
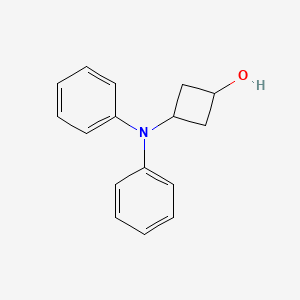
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
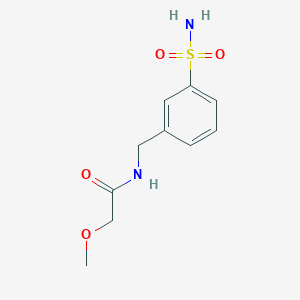
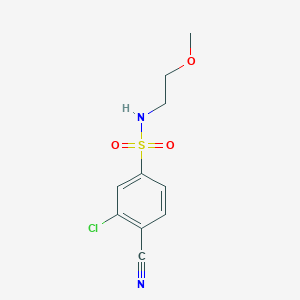
![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
